molecular formula C12H22N2O2 B1478933 2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2098109-86-3

2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Cat. No. B1478933
CAS RN: 2098109-86-3
M. Wt: 226.32 g/mol
InChI Key: OLQXXYIUBGRCGR-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, also known as (R)-(-)-N-ethyl-N-methyl-2-aminopentanedioic acid, is a chiral amino acid that has been widely used in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

  • Electrophilic Amination and Ring Transformations : A study explored the electrophilic amination of C-H-Acidic compounds with 1-oxa-2-azaspiro[2.5]octane, a related compound. This research investigated reactions with various derivatives and classified different stabilization reactions, including intramolecular nucleophilic attacks leading to specific ring transformations (Andreae et al., 1992).

  • Synthesis of 8-Azaspiro Derivatives : Another study focused on the synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones from N-Boc-protected 8-azaspiro compounds. This research highlighted the potential of these compounds in creating cyclic dipeptide derivatives (Mandzhulo et al., 2016).

  • Cyclization Processes : Researchers examined the cyclization of specific ethyl compounds to create octahydrophenanthrene derivatives. This study demonstrates the versatility of these compounds in synthesizing complex molecular structures (Wilamowski et al., 1995).

  • Conformational Studies of Cyclic α-Amino Acids : A paper reported on the crystal structures of enantiomers of unnatural cyclic α-amino acids. These structures play a significant role in the search for biologically active compounds, demonstrating the importance of such compounds in drug discovery and molecular biology (Żesławska et al., 2017).

  • Retropinacol Rearrangement in Synthesis : Another interesting application involved retropinacol rearrangement for synthesizing 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives. This process showcases the complex reactions and transformations that these compounds can undergo (Shklyaev et al., 2011).

properties

IUPAC Name

2-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-8-10-7-14(11(15)6-13)9-12(10)4-3-5-12/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXXYIUBGRCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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